

Application Note: Analytical Characterization of 4-Chloro-8-(trifluoromethyl)quinazoline

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Compound of Interest

Compound Name:	4-Chloro-8-(trifluoromethyl)quinazoline
CAS No.:	16499-66-4
Cat. No.:	B3367208

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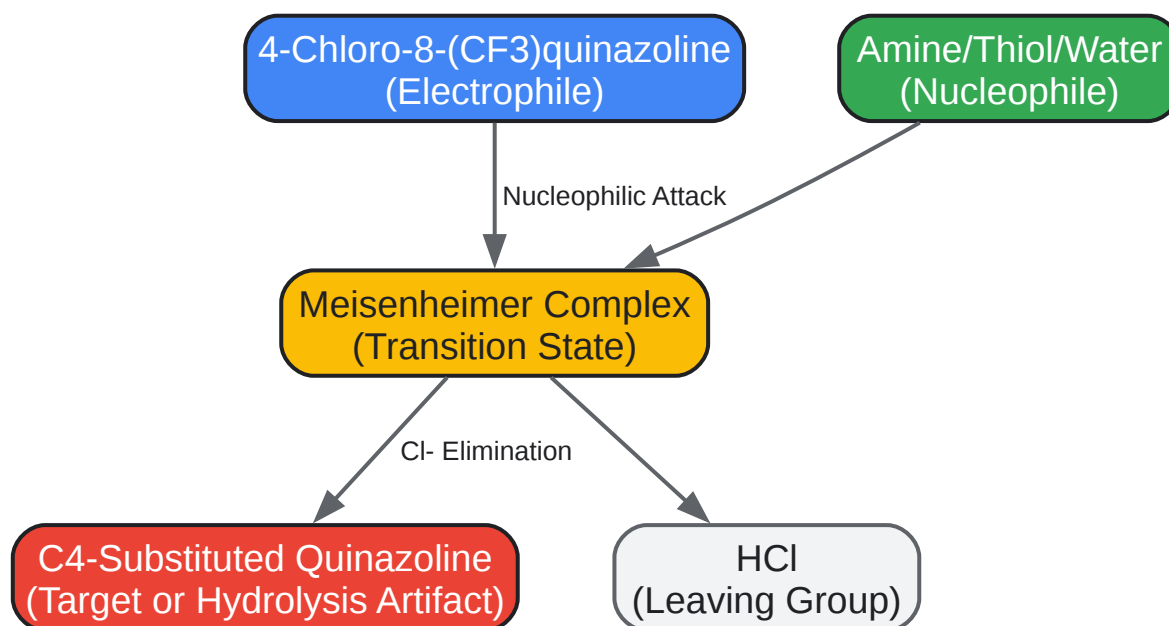
Target Audience: Researchers, Analytical Scientists, and CMC Professionals in Drug Development
Development Compound: **4-Chloro-8-(trifluoromethyl)quinazoline** (CAS: 16499-66-4)

Introduction and Chemical Context

4-Chloro-8-(trifluoromethyl)quinazoline (Molecular Weight: 232.59 g/mol, Formula: C₉H₄ClF₃N₂) is a highly reactive electrophilic building block widely utilized in the synthesis of targeted therapeutics, particularly kinase inhibitors[1]. The structural combination of a pyrimidine-fused aromatic ring, a chlorine leaving group at the C4 position, and an electron-withdrawing trifluoromethyl (-CF₃) group at the C8 position creates a highly polarized scaffold.

Causality in Reactivity & Analysis: The electron-deficient nature of the C4 position makes this compound exceptionally prone to Nucleophilic Aromatic Substitution (S_NAr) reactions[2]. While this is advantageous for synthesizing active pharmaceutical ingredients (APIs) via amine or thiol coupling, it also renders the compound highly susceptible to hydrolysis[3]. Exposure to ambient moisture or aqueous diluents during sample preparation can cause the rapid displacement of the chloride ion, forming the degradation product 8-(trifluoromethyl)quinazolin-

4(3H)-one[3]. Therefore, analytical characterization must utilize anhydrous sample diluents and rapid chromatographic methods to prevent artifactual degradation.

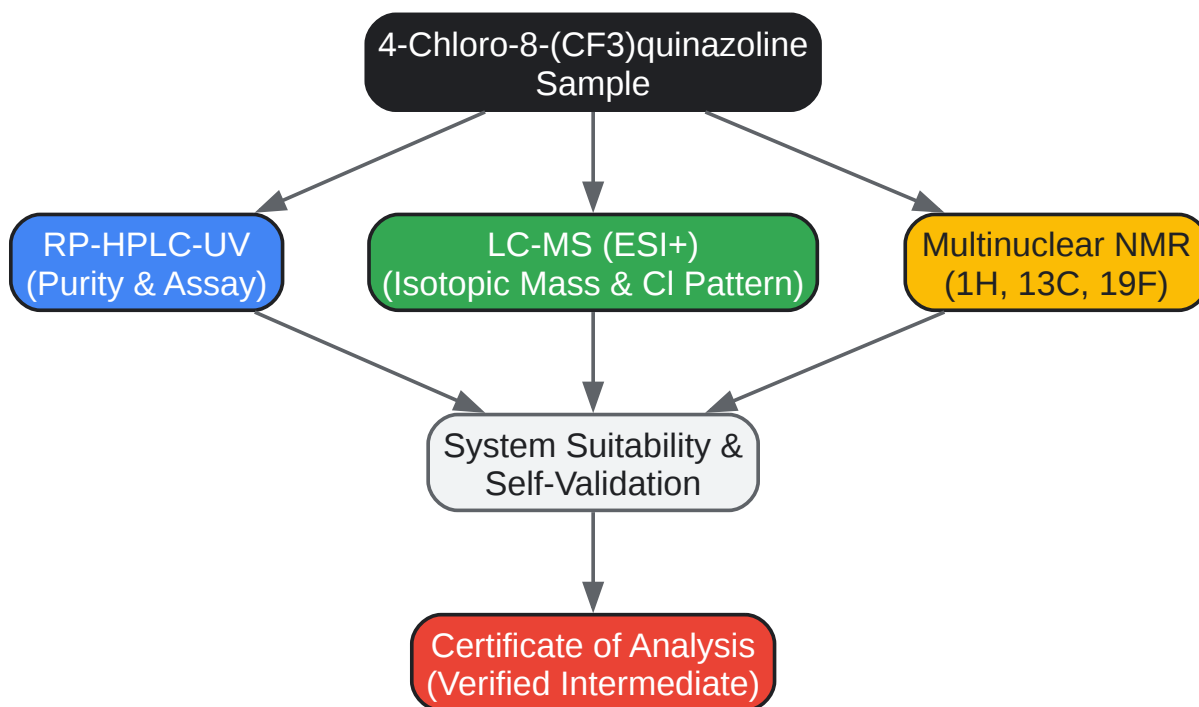


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Caption: Nucleophilic aromatic substitution (SNAr) pathway at the C4 position of the quinazoline ring.

Analytical Strategy & Workflow

To ensure the integrity of **4-Chloro-8-(trifluoromethyl)quinazoline** batches, a multi-modal analytical strategy is required. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is employed for purity assessment[4], while orthogonal techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy are used for definitive structural elucidation.



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Caption: Comprehensive analytical workflow for quinazoline intermediate characterization.

RP-HPLC Method for Purity and Related Substances

Causality behind the method: Quinazoline derivatives contain basic nitrogen atoms that can interact with residual silanols on silica-based stationary phases, leading to severe peak tailing. To mitigate this, an acidic mobile phase modifier (0.1% Trifluoroacetic acid, TFA) is utilized to ensure the nitrogens remain fully protonated, yielding sharp, symmetrical peaks[5]. A C18 stationary phase provides optimal hydrophobic retention for the lipophilic -CF₃ substituted aromatic system[4].

Step-by-Step Protocol

- Mobile Phase Preparation:
 - Mobile Phase A: 0.1% TFA in LC-MS grade Water.
 - Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile[5].

- Note: Degas both mobile phases via sonication or vacuum filtration prior to use.
- Sample Preparation (Critical Step):
 - Weigh accurately 10.0 mg of **4-Chloro-8-(trifluoromethyl)quinazoline**.
 - Dissolve in 10.0 mL of anhydrous Acetonitrile (Diluent) to yield a 1.0 mg/mL stock solution.
 - Self-Validation Check: Do not use aqueous diluents. Prepare samples immediately before injection to prevent artifactual hydrolysis into quinazolin-4-one[3].
- System Suitability Test (SST):
 - Prepare a resolution solution containing 0.1 mg/mL of the target analyte and 0.1 mg/mL of 8-(trifluoromethyl)quinazolin-4(3H)-one (hydrolysis impurity).
 - Inject the SST. The system is valid only if the resolution (Rs) between the two peaks is ≥ 2.0 .
- Execution:
 - Inject a blank (Diluent) to confirm no baseline interference.
 - Inject the sample solution in triplicate. Calculate %RSD of the peak areas (must be $\leq 2.0\%$).

HPLC Method Parameters

Parameter	Specification
Column	Phenomenex Luna C18, 5 μ m, 4.6 \times 150 mm (or equivalent)[5]
Flow Rate	1.0 mL/min
Column Temperature	30 $^{\circ}$ C
Detection Wavelength	UV at 254 nm (primary) and 280 nm[4]
Injection Volume	5 μ L
Gradient Program	0-2 min: 10% B; 2-15 min: 10% \rightarrow 90% B; 15-18 min: 90% B; 18-18.1 min: 10% B; 18.1-22 min: 10% B (Equilibration)

Structural Elucidation via NMR and LC-MS

Causality behind the method: While HPLC establishes purity, it cannot confirm structural identity. LC-MS is utilized to detect the precise molecular weight. Because the molecule contains one chlorine atom, the mass spectrum will exhibit a highly diagnostic isotopic signature: a molecular ion peak $[M+H]^+$ at m/z 233 and an $[M+H+2]^+$ peak at m/z 235 in a strict 3:1 intensity ratio (reflecting the natural abundance of 35 Cl and 37 Cl). Furthermore, 19 F NMR provides an unambiguous, interference-free signal for the trifluoromethyl group[5], confirming its presence without the complex splitting patterns often seen in the aromatic 1 H NMR region.

LC-MS and NMR Protocol

- LC-MS Analysis:
 - Dilute the HPLC stock solution to 10 μ g/mL in Acetonitrile.
 - Analyze using an Electrospray Ionization (ESI) source in positive ion mode.
 - Set the capillary voltage to 3.0 kV and desolvation temperature to 350 $^{\circ}$ C.
- NMR Sample Preparation:

- Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO- d₆). Note: CDCl₃ is preferred to minimize the risk of nucleophilic attack by trace water often present in hygroscopic DMSO.
- Transfer to a 5 mm NMR tube.
- Acquisition:
 - Acquire ¹H NMR (400 MHz), ¹³C NMR (100 MHz), and ¹⁹F NMR (376 MHz) spectra[5].
 - Reference the ¹H and ¹³C spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Expected Analytical Signatures

Analytical Technique	Expected Diagnostic Features
LC-MS (ESI+)	m/z 233.0[M+H] ⁺ + (³⁵ Cl isotope, 100% relative abundance)m/z 235.0 [M+H+2] ⁺ + (³⁷ Cl isotope, ~33% relative abundance)
¹⁹ F NMR (CDCl ₃)	Singlet at approximately -60.0 to -62.0 ppm (integrates to 3F)[5]
¹ H NMR (CDCl ₃)	Distinct aromatic signals (C5, C6, C7 protons) typically between 7.50 – 8.50 ppm; C2 proton (isolated singlet) near 9.0 ppm[5].
FTIR (ATR)	Strong bands at ~1610 cm ⁻¹ (C=N stretch), ~1320 cm ⁻¹ (C-F stretch), and ~1080 cm ⁻¹ (Aromatic C-Cl stretch).

Conclusion

The rigorous characterization of **4-Chloro-8-(trifluoromethyl)quinazoline** requires an analytical approach that respects its inherent chemical reactivity. By utilizing anhydrous sample preparation to prevent S_NAr-driven hydrolysis[3], employing acidic mobile phases to ensure chromatographic peak fidelity[5], and leveraging the unique isotopic and nuclear signatures of its halogen substituents, analysts can establish a self-validating, highly trustworthy profile of this critical pharmaceutical intermediate.

References

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Sources

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